molecular formula C10H13BrN2O B7637329 (R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol

(R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B7637329
M. Wt: 257.13 g/mol
InChI Key: HNPQRZHQNHCEEX-MRVPVSSYSA-N
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Description

®-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a brominated methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methylpyridine and ®-pyrrolidin-3-ol.

    Coupling Reaction: The key step involves coupling the pyridine derivative with the pyrrolidine ring. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) with a suitable solvent (e.g., toluene or DMF) and a base (e.g., potassium carbonate or sodium hydroxide).

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Developing more efficient and reusable catalysts to reduce costs.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrrolidin-3-one derivatives.

    Reduction: Formation of dehalogenated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, ®-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol would depend on its specific application. For example:

    Enzyme Inhibition: If the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: If the compound targets a receptor, it may interact with the receptor’s binding site, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-chloro-6-methylpyridin-2-yl)pyrrolidin-3-ol: Similar structure with a chlorine substituent instead of bromine.

    ®-1-(5-fluoro-6-methylpyridin-2-yl)pyrrolidin-3-ol: Similar structure with a fluorine substituent instead of bromine.

    ®-1-(5-iodo-6-methylpyridin-2-yl)pyrrolidin-3-ol: Similar structure with an iodine substituent instead of bromine.

Uniqueness

The uniqueness of ®-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol lies in its specific bromine substituent, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity and specificity in certain applications.

Properties

IUPAC Name

(3R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-9(11)2-3-10(12-7)13-5-4-8(14)6-13/h2-3,8,14H,4-6H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPQRZHQNHCEEX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC(C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)N2CC[C@H](C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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